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L-LEUCINE (ISOPROPYL-D7)

Cat. No.: B1580029
M. Wt: 138.22
Attention: For research use only. Not for human or veterinary use.
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Description

Rationale for Deuterium (B1214612) Enrichment in Amino Acids

Deuterium, a stable isotope of hydrogen, is a popular choice for isotopic labeling due to its distinct mass, which is easily detectable by modern analytical instruments. nih.gov The enrichment of amino acids with deuterium, creating so-called "heavy" amino acids, provides a robust method for investigating a variety of biological questions. nih.gov Because the chemical properties of a deuterated amino acid are nearly identical to its natural form, it can be seamlessly integrated into metabolic processes without significantly altering biological functions. ontosight.aimedchemexpress.com

This substitution allows researchers to trace the incorporation of these labeled amino acids into newly synthesized proteins, providing a direct measure of protein synthesis rates. ontosight.ai Furthermore, the kinetic isotope effect, a change in reaction rate due to isotopic substitution, can be exploited to study enzyme mechanisms and metabolic pathways. nih.gov The use of deuterium-labeled amino acids has proven invaluable in drug discovery and biomedical science for enhancing the metabolic stability of drug candidates and for elucidating the structure and function of proteins. nih.govmusechem.com

Overview of L-Leucine (B1674790) (Isopropyl-D7) as a Key Isotopic Tracer

L-Leucine is an essential branched-chain amino acid (BCAA) that plays a pivotal role as a substrate for protein synthesis and as a signaling molecule that activates key metabolic pathways, such as the mTOR pathway. openaccessjournals.commdpi.comnih.gov Its deuterated form, L-Leucine (Isopropyl-D7), has become a cornerstone in metabolic research for several reasons. The seven deuterium atoms on the isopropyl group provide a strong and clear signal in mass spectrometry analysis, allowing for sensitive and accurate quantification.

This specific isotopic tracer is extensively used to measure the rates of protein synthesis and breakdown in various tissues, particularly skeletal muscle. ontosight.aickisotopes.com By introducing L-Leucine (Isopropyl-D7) into a biological system, scientists can track its incorporation into proteins over time, offering a dynamic picture of protein turnover. ckisotopes.com This has significant implications for understanding muscle growth and atrophy, the effects of nutrition and exercise, and the progression of metabolic diseases. ontosight.aiopenaccessjournals.com The stability and reliability of L-Leucine (Isopropyl-D7) make it an indispensable tool for researchers seeking to unravel the complex regulation of protein metabolism in both health and disease. buchem.comeurisotop.com

Interactive Data Table: Properties of L-Leucine Isotopologues

PropertyL-Leucine (Unlabeled)L-Leucine (5,5,5-D3)L-Leucine (Isopropyl-D7)L-Leucine (D10)L-Leucine (13C6)
Synonyms (S)-2-Amino-4-methylpentanoic acid(S)-2-Amino-4-methylpentanoic acidL-Leucine-d7L-leucine-2,3,3,4,5,5,5,5′,5′,5′-d10(S)-2-Amino-4-methylpentanoic acid
Molecular Formula C6H13NO2CH3CH(CD3)CH2CH(NH2)COOHNot specifiedNot specified(CH3)2CHCH2CH(NH2)*COOH
Molecular Weight ~131.17 g/mol 134.19 g/mol isotope.comNot specifiedNot specified137.13 g/mol isotope.com
CAS Number (Labeled) N/A87828-86-2 isotope.comNot specified106972-44 caymanchem.comNot specified
CAS Number (Unlabeled) 61-90-5 isotope.com61-90-5 isotope.comNot specifiedNot specified61-90-5 isotope.com
Primary Applications Biological processesBiomolecular NMR, Metabolism, Metabolomics, Proteomics isotope.comProtein synthesis studies ckisotopes.comInternal standard for GC- or LC-MS caymanchem.comBiomolecular NMR, Metabolism, Metabolomics, Proteomics isotope.com

Properties

Molecular Weight

138.22

Purity

98%

Origin of Product

United States

Synthesis and Isotopic Incorporation Strategies for L Leucine Isopropyl D7

Chemical Synthesis Approaches for Isopropyl-D7 Labeling

The chemical synthesis of L-Leucine (B1674790) (isopropyl-D7) involves the introduction of a deuterated isopropyl group onto a suitable precursor. Various synthetic routes have been developed to achieve this with high stereoselectivity and isotopic enrichment.

One common strategy involves the use of a deuterated isobutyl bromide, which is then used to alkylate a chiral glycine (B1666218) equivalent. d-nb.info For instance, a simplified synthetic route can start with an isopropyl oxazolidinone, which is first acylated with deuterated propionyl chloride. researchgate.netnih.gov The resulting product undergoes stereoselective methylation. researchgate.net Subsequent reductive cleavage, for example with lithium aluminum deuteride (B1239839) (LiAlD4) to ensure full deuteration, and treatment with triphenylphosphine (B44618) and bromine can yield the desired stereoselectively methyl-labeled isobutyl bromide. d-nb.info This bromide can then be used in a chiral alkylation of activated glycine to produce L-Leucine with the desired isotopic labeling. d-nb.info

Another approach describes three different methods for the synthesis of L-leucine selectively labeled with deuterium (B1214612) in either of the diastereotopic methyl groups, as well as at other positions. rsc.orgrsc.org These methods share a common step where the stereogenic center at C-2 is created with complete stereocontrol through a one-pot, two-enzyme catalyzed procedure involving hydrolysis and reductive amination of a 2-keto ester. rsc.orgrsc.org The variations in these methods lie in the synthesis of the isotopically labeled 2-keto esters and the creation of the stereogenic center at C-4. rsc.orgrsc.org

A chemo-enzymatic route has also been reported for the synthesis of L-leucine selectively labeled with deuterium in the diastereotopic methyl groups. rsc.org This strategy offers versatility in incorporating isotopic labels at C-3 and C-4 in addition to the methyl groups, with full stereocontrol at C-2. rsc.org

The following table summarizes some of the key reagents and intermediates used in the chemical synthesis of deuterated leucine (B10760876).

Starting Material/Precursor Key Reagents/Intermediates Purpose Reference(s)
Isopropyl oxazolidinoneDeuterated propionyl chloride, 13CH3-methyl iodide, LiAlD4, PPh3/Br2Synthesis of deuterated isobutyl bromide for alkylation d-nb.inforesearchgate.net
Chiral glycine equivalentDeuterated isobutyl bromideAlkylation to form the leucine backbone d-nb.info
2-Keto esterEnzymes for hydrolysis and reductive aminationStereocontrolled formation of the C-2 center rsc.orgrsc.org

Biosynthetic Pathways for Deuterium Incorporation in L-Leucine

The biosynthetic production of L-Leucine (isopropyl-D7) leverages the natural metabolic pathways of microorganisms. In organisms like Escherichia coli, L-leucine is synthesized from pyruvate (B1213749). frontiersin.org By cultivating these microorganisms in a medium where the primary carbon source and/or water is deuterated, deuterium can be incorporated into the amino acid structure.

The biosynthesis of leucine shares part of its pathway with valine, starting from the condensation of two pyruvate molecules to form 2-acetolactate. frontiersin.org The methyl groups of pyruvate remain intact during this process and ultimately form the isopropyl group of leucine. frontiersin.org Therefore, using deuterated glucose as the carbon source in the growth medium can lead to the incorporation of deuterium into the leucine molecule. researchgate.net

To achieve specific labeling patterns and high levels of deuterium incorporation, auxotrophic strains of E. coli are often employed. nih.gov These are strains that have been genetically modified to be unable to synthesize certain essential nutrients, such as specific amino acids. For instance, to specifically label leucine, strains with deletions in the genes responsible for valine and isoleucine synthesis (e.g., ilvD and leuB genes) can be used. researchgate.net This prevents the scrambling of isotopic labels into other branched-chain amino acids. By providing deuterated precursors like α-ketoisovalerate in a deuterated medium, the organism is forced to use these precursors for the synthesis of leucine, thus ensuring specific and high levels of deuteration. nih.govunl.pt

The use of D₂O (heavy water) as the solvent in the growth medium is another common strategy for deuterium labeling. researchgate.net As water is a source of hydrogen atoms in various enzymatic reactions during biosynthesis, using D₂O leads to the incorporation of deuterium into the synthesized amino acids. frontiersin.org The level of deuterium enrichment in the final product can be controlled by varying the concentration of D₂O in the growth medium. researchgate.net

A dual-protein catalysis system has also been explored for the site-selective deuteration of amino acids. wisc.edu This enzymatic method can achieve hydrogen-deuterium exchange directly on free amino acids, offering control over the deuteration pattern at both the α and β positions. wisc.edu

The table below outlines key components and strategies in the biosynthetic production of deuterated leucine.

Strategy Key Components/Organisms Mechanism Reference(s)
Deuterated Growth MediumE. coli, Deuterated glucose, D₂OMicroorganism utilizes deuterated substrates for de novo synthesis of amino acids. frontiersin.orgresearchgate.netresearchgate.net
Auxotrophic StrainsE. coli with deleted ilvD and leuB genesPrevents isotopic scrambling by blocking competing biosynthetic pathways. researchgate.netnih.gov
Deuterated Precursorsα-ketoisovalerate, α-ketobutyrateProvides labeled building blocks for specific amino acid synthesis. nih.govunl.pt
Enzymatic H/D ExchangeDual-protein catalysis system (e.g., DsaD/DsaE)Direct, site-selective hydrogen-deuterium exchange on the amino acid. wisc.edu

Microbial Fermentation Techniques for L-Leucine (Isopropyl-D7) Production

Microbial fermentation is a widely used method for the industrial production of amino acids, including L-leucine. google.com This technique can be adapted for the production of L-Leucine (isopropyl-D7) by utilizing engineered microbial strains and deuterated feedstocks.

The most common microorganisms used for L-leucine production are strains of Corynebacterium glutamicum and Escherichia coli. google.comresearcher.life These bacteria have been extensively studied and genetically engineered to enhance the production yields of branched-chain amino acids. Strategies for improving production include overcoming feedback inhibition of key enzymes like α-isopropylmalate synthase and optimizing the metabolic flux towards leucine biosynthesis. researcher.life

For the production of L-Leucine (isopropyl-D7), the fermentation process would involve growing these engineered strains in a medium containing deuterated substrates. This could include using D₂O as the solvent and/or a deuterated carbon source such as deuterated glucose. researchgate.netnih.gov The microorganisms will then utilize these deuterated sources to synthesize L-leucine with the desired isotopic labeling.

Fed-batch fermentation is a common technique employed to achieve high cell densities and high product yields. nih.gov In this process, nutrients, including the deuterated substrates, are fed to the culture periodically or continuously during the fermentation run. This allows for better control of the growth conditions and can help to maximize the incorporation of deuterium into the final product.

Another related technique is Stable Isotope Labeling by Amino acids in Cell culture (SILAC), which is widely used in quantitative proteomics. indexcopernicus.com While typically applied to cell cultures, the principle of providing a labeled amino acid in the growth medium can be adapted for microbial fermentation. In this context, a fermentation could be designed where a deuterated precursor is supplied to an auxotrophic strain that incorporates it into L-leucine.

The following table provides an overview of microbial fermentation techniques for producing L-Leucine.

Fermentation Technique Microorganism Key Considerations for D7 Labeling Reference(s)
Batch/Fed-Batch FermentationCorynebacterium glutamicum, Escherichia coliUse of D₂O and/or deuterated carbon sources in the fermentation medium. researchgate.netgoogle.comresearcher.lifenih.gov
Auxotrophic Strain FermentationEngineered E. coliSupplementation with deuterated precursors like α-ketoisovalerate. researchgate.netnih.gov
Stable Isotope Labeling (adapted)Various host cellsProvision of a deuterated leucine precursor in the culture medium for incorporation. indexcopernicus.com

Isotopic Enrichment and Purity Considerations in L-Leucine (Isopropyl-D7) Synthesis

The utility of L-Leucine (isopropyl-D7) as a tracer and internal standard is highly dependent on its isotopic enrichment and chemical purity. Therefore, rigorous analysis and purification steps are essential in its production.

Isotopic Enrichment refers to the percentage of molecules that contain the desired number of deuterium atoms. For L-Leucine (isopropyl-D7), the target is to have all seven hydrogen atoms of the isopropyl group replaced by deuterium. Commercially available L-Leucine (isopropyl-D7) typically has an isotopic purity of 98 atom % D or higher. isotope.comsigmaaldrich.comlgcstandards.comeurisotop.comcreative-peptides.com

Chemical Purity refers to the absence of other chemical compounds, including other amino acids or byproducts from the synthesis. High chemical purity is crucial to avoid interference in analytical applications.

Several analytical techniques are employed to assess the isotopic enrichment and purity of L-Leucine (isopropyl-D7):

Mass Spectrometry (MS): This is a primary technique for determining isotopic enrichment. wiley.com By analyzing the mass-to-charge ratio of the molecule, the number of incorporated deuterium atoms can be determined. Gas chromatography-mass spectrometry (GC-MS) is often used for the analysis of amino acid derivatives. wiley.comnih.gov

Purification of the final product is typically achieved through methods like ion-exchange chromatography, which separates the desired amino acid from other components in the reaction mixture or fermentation broth. rsc.org

The table below highlights the key aspects of isotopic enrichment and purity for L-Leucine (isopropyl-D7).

Parameter Typical Specification Analytical Method(s) Reference(s)
Isotopic Purity (atom % D)≥ 98%Mass Spectrometry (MS, GC-MS) isotope.comsigmaaldrich.comwiley.comnih.gov
Chemical PurityHigh (e.g., ≥ 98%)Chromatography (e.g., HPLC), NMR rsc.orgisotope.com
Stereochemical Purity (L-enantiomer)HighChiral Chromatography, Polarimetry sigmaaldrich.com

Advanced Analytical Methodologies Employing L Leucine Isopropyl D7

Mass Spectrometry-Based Quantification and Characterization

The application of L-leucine (B1674790) (isopropyl-d7) in mass spectrometry has significantly advanced the quantitative analysis of biological systems. This stable isotope-labeled variant of L-leucine serves as an invaluable tool in various mass spectrometric methodologies due to its chemical similarity to the natural analyte, differing only in mass.

Liquid Chromatography-Mass Spectrometry (LC-MS) for L-Leucine (Isopropyl-D7) Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique used for the separation, identification, and quantification of molecules. In the context of amino acid analysis, LC-MS is employed to separate complex mixtures of amino acids from biological matrices, such as plasma or cell culture media, before their detection by a mass spectrometer. nih.govlcms.cz The chromatographic step is crucial for separating isobaric compounds like leucine (B10760876) and isoleucine, which have the same mass and would otherwise interfere with accurate quantification. lcms.cznih.gov

The analysis of L-leucine using LC-MS often involves reversed-phase chromatography, where the separation is based on the hydrophobicity of the molecules. lcms.cz L-Leucine (isopropyl-d7) is introduced into the sample as an internal standard. eurisotop.combuchem.comckisotopes.com Because the deuterium (B1214612) labeling has a minimal effect on its chemical properties, L-leucine (isopropyl-d7) co-elutes with the unlabeled, naturally occurring L-leucine. chromforum.org As the separated compounds elute from the chromatography column, they are ionized (commonly via electrospray ionization - ESI) and enter the mass spectrometer, which then separates the ions based on their mass-to-charge ratio (m/z), allowing for distinct detection of both the native L-leucine and the heavier, deuterium-labeled L-leucine (isopropyl-d7). nih.gov

Tandem Mass Spectrometry (MS/MS) for High-Throughput Profiling

Tandem mass spectrometry (MS/MS) enhances the specificity and sensitivity of quantification, making it ideal for high-throughput screening applications, such as newborn screening for metabolic disorders like Maple Syrup Urine Disease (MSUD). irisotope.commdpi.com This technique involves multiple stages of mass analysis. In the most common mode for quantification, Multiple Reaction Monitoring (MRM), a specific parent ion (or precursor ion) for the analyte is selected in the first mass analyzer. This ion is then fragmented, and a specific fragment ion (or product ion) is selected in the second mass analyzer for detection.

For the analysis of L-leucine, the mass spectrometer is set to monitor the specific precursor-to-product ion transition for unlabeled L-leucine and a different, mass-shifted transition for L-leucine (isopropyl-d7). This high degree of specificity allows for accurate quantification even in complex biological samples with minimal sample cleanup. nih.gov The ability to rapidly analyze samples without extensive chromatographic separation makes LC-MS/MS a cornerstone of modern high-throughput metabolic profiling. nih.govnih.gov

Below is a table representing typical mass transitions used for monitoring L-Leucine and its deuterated internal standard in an MS/MS experiment.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
L-Leucine132.186.1Represents the naturally occurring, unlabeled amino acid.
L-Leucine (isopropyl-d7)139.193.1The M+7 internal standard. The mass shift is observed in both the precursor and the fragment ion.

Mass Isotopomer Distribution Analysis (MIDA) Principles in Quantitative Assays

Mass Isotopomer Distribution Analysis (MIDA) is a technique used to measure the synthesis rates of biological polymers, such as proteins. eurisotop.com This method involves introducing a stable isotope-labeled precursor, like L-leucine (isopropyl-d7), into a biological system. eurisotop.comeurisotop.com As new proteins are synthesized, this labeled amino acid is incorporated.

The result is not a single labeled protein species but a mixture of protein molecules containing different numbers of labeled leucine residues. This creates a distinct pattern of mass isotopomers (molecules that differ only in their isotopic composition), which can be measured by mass spectrometry. eurisotop.com By analyzing the distribution of these isotopomers in a specific peptide from a target protein, it is possible to calculate the enrichment of the precursor pool from which the protein was synthesized. This information, in turn, allows for the determination of the fractional synthesis rate of the protein. The MIDA technique, therefore, leverages L-leucine (isopropyl-d7) not just as a simple internal standard for concentration measurement, but as a tracer to probe dynamic metabolic processes. eurisotop.comeurisotop.com

Internal Standard Applications of L-Leucine (Isopropyl-D7) in Mass Spectrometry

The most common application of L-leucine (isopropyl-d7) in mass spectrometry is its use as an internal standard. eurisotop.combuchem.comckisotopes.com An ideal internal standard is a compound that behaves chemically and physically identically to the analyte of interest but is distinguishable by the mass spectrometer. Stable isotope-labeled (SIL) compounds, such as L-leucine (isopropyl-d7), are considered the gold standard for internal standards in LC-MS quantification. scispace.com

The rationale for using a SIL internal standard is to correct for variability throughout the analytical process. cerilliant.com L-leucine (isopropyl-d7) is added to a sample in a known amount at the earliest stage of sample preparation. Because it is chemically almost identical to the endogenous L-leucine, it experiences the same losses during extraction, derivatization, and the same variations in ionization efficiency in the mass spectrometer's ion source. buchem.comscispace.com By measuring the ratio of the signal from the analyte (unlabeled L-leucine) to the signal from the internal standard (L-leucine-d7), highly accurate and precise quantification can be achieved, as this ratio remains constant despite variations in sample handling or instrument performance. waters.com This approach significantly improves the reliability and reproducibility of quantitative bioanalysis. nih.govscispace.comwaters.com

The table below summarizes the key advantages of using L-Leucine (isopropyl-d7) as an internal standard.

AdvantageDescriptionReference
Correction for Matrix EffectsCo-elutes with the analyte, experiencing and thus correcting for the same signal suppression or enhancement from other molecules in the sample. chromforum.org
Compensation for Sample LossAccounts for analyte loss during sample preparation steps like extraction and purification. scispace.com
Improved Precision and AccuracyNormalizes for variations in injection volume and instrument response, leading to more reliable quantitative results. buchem.comwaters.com
High SpecificityDistinguishable from the analyte by its higher mass, but otherwise chemically identical. eurisotop.comckisotopes.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

While mass spectrometry excels at quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for investigating the structure and dynamics of molecules at an atomic level. The introduction of deuterium labels, as in L-leucine (isopropyl-d7), provides a powerful probe for specific NMR experiments.

Deuterium NMR Spectroscopy for Side-Chain Dynamics Analysis

Deuterium (²H) NMR spectroscopy is particularly well-suited for studying molecular dynamics. nih.gov The deuterium nucleus has a nuclear spin of 1, and its interaction with the local electric field gradient (the quadrupolar interaction) is highly sensitive to the orientation and motion of the C-²H bond. nih.gov By incorporating L-leucine (isopropyl-d7) into a protein, the dynamics of the leucine side-chain can be specifically investigated without interference from other nuclei. aip.orgutoronto.ca

Researchers can analyze the ²H NMR lineshapes and relaxation rates of the labeled leucine side-chains. nih.gov The shape of the NMR signal provides detailed information about the types and timescales of motion occurring in the isopropyl group. For example, the spectra can distinguish between different motional models, such as fast rotation of the methyl groups, jumps between different rotameric conformations of the side chain, or more restricted diffusive motions within a binding pocket. nih.gov This makes ²H NMR with site-specific deuterium labeling an invaluable tool for characterizing the dynamic behavior of protein side-chains, which is often crucial for protein function and interaction. aip.orgutoronto.ca

Solid-State NMR Applications with L-Leucine (Isopropyl-D7) Labeled Peptides and Proteins

Solid-state NMR (ssNMR) spectroscopy is a crucial technique for studying the structure of proteins that are not amenable to traditional solution NMR or X-ray crystallography, such as large protein assemblies, membrane proteins, and amyloid fibrils. mpg.de The introduction of L-Leucine (Isopropyl-D7) into these systems significantly enhances ssNMR studies by simplifying crowded spectra and enabling the measurement of specific structural restraints. mpg.de

Deuteration of the leucine side chain, as in L-Leucine (Isopropyl-D7), reduces the number of proton signals, leading to narrower linewidths and improved spectral resolution. This is particularly advantageous in uniformly ¹³C-labeled proteins, where spectral overlap can be severe. mpg.deresearchgate.net By combining isopropyl-D7 labeling with ¹³C labeling of the methyl groups, researchers can create specific probes to measure long-range distances within a protein structure. mpg.deresearchgate.net This approach facilitates the collection of unambiguous distance restraints, which are essential for determining the three-dimensional fold of a protein. mpg.de

One key application involves using L-Leucine (Isopropyl-D7) in conjunction with other labeled amino acids to study protein interfaces and intermolecular contacts. In these experiments, one protein partner might be labeled with ¹³C, while the other is uniformly deuterated except for specific ¹H/¹³C-labeled methyl groups, such as those provided by a non-deuterated leucine precursor in a deuterated environment. This allows for the selective observation of signals at the protein-protein interface, providing critical information about the assembly of macromolecular complexes.

Table 1: Applications of L-Leucine (Isopropyl-D7) in Solid-State NMR

Application Technique Benefit of Isopropyl-D7 Labeling
Protein Structure Determination Magic Angle Spinning (MAS) ssNMR Simplifies spectra, enables collection of unambiguous long-range distance restraints. mpg.deresearchgate.net
Analysis of High Molecular Weight Systems ssNMR with selective labeling Reduces spectral crowding and linewidths, improving resolution and sensitivity. mpg.de
Study of Protein-Protein Interactions Isotope-edited ssNMR Allows for the selective detection of intermolecular contacts.

Solution NMR Strategies for Biomolecular Characterization

In solution NMR, the study of high-molecular-weight proteins and complexes is often hampered by rapid signal decay (transverse relaxation), which leads to broad spectral lines and low sensitivity. nih.gov The use of L-Leucine (Isopropyl-D7) is a cornerstone of strategies developed to overcome these limitations. By growing proteins in a deuterated environment (D₂O) and providing L-Leucine (or its biosynthetic precursors) with protonated methyl groups against a deuterated background, researchers can dramatically improve the relaxation properties of the remaining protons. unl.ptspringernature.com

This selective protonation, particularly at the methyl groups of leucine, valine, and isoleucine, is a key element of methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy) experiments. nih.gov Methyl groups are excellent probes of protein structure and dynamics as they are abundant in the hydrophobic cores of proteins. unl.pt The deuteration of the rest of the molecule, including the isopropyl methine and methylene (B1212753) groups of leucine, minimizes dipolar relaxation pathways for the methyl protons, resulting in sharper signals and significantly enhanced spectral quality for molecules up to the megadalton range. nih.gov

Protocols for producing highly deuterated, uniformly ¹⁵N- and ¹³C-labeled proteins often involve the addition of specific α-keto acid precursors to the growth media. unl.ptspringernature.com For leucine, α-ketoisovalerate can be used to introduce desired isotope labeling patterns into the side chain, including the selective protonation of methyl groups while the rest of the isopropyl group is deuterated. unl.pt This approach has been instrumental in studying the structure, function, and dynamics of large enzymes and macromolecular assemblies. springernature.com

Stereospecific Labeling for NMR Studies of High-Molecular-Weight Complexes

Further refinement of isotopic labeling strategies has led to the development of stereospecific labeling of the prochiral methyl groups of leucine and valine. researchgate.net The two methyl groups of leucine (δ1 and δ2) are chemically equivalent but magnetically inequivalent in a chiral environment like a protein. Being able to assign signals to a specific methyl group (pro-S or pro-R) provides more precise structural information and simplifies complex spectra. researchgate.net

The use of biosynthetic precursors, such as specifically labeled α-ketoisovalerate or acetolactate, allows for the incorporation of ¹³CH₃ groups into either the pro-S or pro-R position of leucine, with the other methyl group being ¹²CD₃ in a perdeuterated background. researchgate.net This stereospecific labeling significantly reduces the number of observed methyl signals by half, enhancing resolution and enabling detailed studies of molecular structure, dynamics, and interactions in very large protein complexes. nih.govresearchgate.net

Table 2: Precursors for Stereospecific Labeling of Leucine Methyl Groups

Precursor Resulting Labeling Pattern Application
[3-¹³C]-α-ketoisovalerate Stereospecific labeling of pro-S methyl group of Leucine. Simplifies NMR spectra for structural analysis of large proteins. researchgate.net

Other Spectroscopic and Chromatographic Techniques

Beyond NMR, L-Leucine (Isopropyl-D7) serves as a valuable internal standard in quantitative proteomics and metabolomics studies using mass spectrometry (MS) and chromatography. Due to its chemical identity with natural L-Leucine, the deuterated form co-elutes in chromatographic separations like High-Performance Liquid Chromatography (HPLC) and is co-ionized in the mass spectrometer. nih.gov

However, its increased mass (M+7) due to the seven deuterium atoms allows it to be distinguished from the unlabeled endogenous leucine. sigmaaldrich.com This mass shift is critical for accurate quantification, as a known amount of the labeled standard can be spiked into a biological sample. The ratio of the signal intensity of the endogenous analyte to the labeled standard allows for precise determination of the analyte's concentration, correcting for sample loss during preparation and variations in instrument response.

A significant challenge in mass spectrometry-based proteomics is the differentiation of isomeric amino acids L-Leucine and L-Isoleucine, as they have identical molecular masses. rapidnovor.comnih.gov While standard MS/MS fragmentation often cannot distinguish between them, advanced fragmentation techniques such as electron transfer dissociation (ETD) combined with higher-energy collisional dissociation (HCD) can generate specific fragment ions (w-ions) that are characteristic of the leucine or isoleucine side chain structure, enabling their unambiguous identification. nih.govnih.gov The use of L-Leucine (Isopropyl-D7) as an internal standard in such analyses can aid in the development and validation of these advanced methods for reliable protein sequencing. nih.gov

Applications of L Leucine Isopropyl D7 in Quantitative Proteomics

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) using L-Leucine (B1674790) (Isopropyl-D7)

SILAC is a metabolic labeling strategy that enables the quantitative comparison of proteomes from different cell populations. The use of L-Leucine (Isopropyl-D7) in SILAC provides a distinct mass shift in labeled proteins, facilitating their identification and quantification by mass spectrometry.

The fundamental principle of SILAC involves growing two populations of cells in media that are identical except for the isotopic form of a specific amino acid. One population is cultured in a "light" medium containing the natural, unlabeled amino acid (e.g., L-Leucine), while the other is grown in a "heavy" medium supplemented with a stable isotope-labeled amino acid, such as L-Leucine (Isopropyl-D7). Over several cell divisions, the labeled amino acid is fully incorporated into the proteome of the "heavy" cell population.

Methodologically, the successful implementation of SILAC with deuterated leucine (B10760876) requires several considerations:

Complete Incorporation: It is crucial to ensure near-complete incorporation of the labeled amino acid into the cellular proteins to achieve accurate quantification. This is typically achieved after at least five cell doublings.

Amino Acid Auxotrophy: The cell line used should ideally be auxotrophic for the amino acid being labeled, meaning it cannot synthesize it de novo. This prevents the dilution of the labeled amino acid with endogenously produced unlabeled amino acid.

No Isotope Effect: The stable isotope label should not affect cell morphology, growth rate, or protein expression. Studies have shown that the use of deuterated leucine does not significantly alter these cellular characteristics.

Once labeling is complete, the "light" and "heavy" cell populations can be subjected to different experimental conditions. The cells are then combined, and the proteins are extracted, digested into peptides, and analyzed by mass spectrometry. The mass spectrometer detects pairs of peptides that are chemically identical but differ in mass due to the presence of the isotope-labeled leucine. The ratio of the signal intensities of the heavy and light peptide pairs directly reflects the relative abundance of the protein in the two cell populations.

SILAC using L-Leucine (Isopropyl-D7) is a widely used method for quantitative protein expression profiling, allowing for the global comparison of protein levels between different cellular states. For instance, this technique can be applied to compare protein expression in healthy versus diseased cells, or in cells treated with a drug versus untreated controls.

In a typical experiment, one cell population (e.g., a cancer cell line) is grown in a medium containing "heavy" L-Leucine (Isopropyl-D7), while a control cell line is grown in a "light" medium. After the experimental treatment, the cell populations are mixed, and the proteomes are analyzed. The resulting data provides a quantitative ratio for thousands of proteins, highlighting those that are up- or down-regulated in response to the condition being studied. This approach has been successfully used to identify differentially expressed proteins in various cell lines, providing insights into disease mechanisms and potential therapeutic targets.

Table 1: Example Data from a SILAC Experiment Profiling Protein Expression Changes

ProteinSILAC Ratio (Heavy/Light)Fold ChangeRegulation
Protein A2.52.5Upregulated
Protein B0.4-2.5Downregulated
Protein C1.11.1Unchanged

This table illustrates hypothetical data from a SILAC experiment where a "heavy" labeled experimental sample is compared to a "light" labeled control. A SILAC ratio greater than 1 indicates upregulation, a ratio less than 1 indicates downregulation, and a ratio close to 1 indicates no change in protein expression.

Combining SILAC with immunoprecipitation (SILAC-IP) is a powerful technique for the quantitative analysis of protein-protein interactions. This method allows for the differentiation of specific interaction partners from non-specific background proteins that often co-purify in IP experiments.

In a SILAC-IP experiment, a "heavy" labeled cell lysate containing a tagged "bait" protein is mixed with a "light" labeled control lysate that does not express the tagged bait. An antibody against the tag is then used to pull down the bait protein along with its interacting partners. True interactors will be enriched in the "heavy" labeled sample, resulting in a high heavy-to-light ratio in the mass spectrometry analysis. In contrast, non-specific background proteins will be present in both lysates and will have a ratio close to one.

This approach has been successfully used to identify novel interacting partners of various proteins. For example, a study using deuterated-leucine labeling identified several new interacting partners of the 14-3-3ε protein in mammalian cells. The quantitative nature of SILAC-IP provides a high degree of confidence in the identified interactions, minimizing the need for extensive validation by other methods.

Table 2: Differentiating Specific vs. Non-specific Interactions in SILAC-IP

ProteinSILAC Ratio (Heavy/Light)Interpretation
Bait Protein>10Successfully immunoprecipitated
Specific Interactor>3High-confidence interaction partner
Non-specific Binder~1Background protein

This table provides a simplified representation of how SILAC ratios are used in an IP experiment to distinguish between specific interactors and non-specific background proteins.

Stable Isotope Labeling in Animal Models (SILAM) for Proteome Dynamics

SILAM extends the principles of metabolic labeling to whole organisms, enabling the study of proteome dynamics in a physiological context. By feeding animals a diet containing a labeled amino acid like L-Leucine (Isopropyl-D7), researchers can track the synthesis and degradation of proteins across different tissues and over time.

This "pulse-chase" like experiment allows for the determination of protein turnover on a proteome-wide scale. Studies in organisms such as fish and chickens have utilized stable isotope labeling to understand how factors like diet and environmental conditions affect protein metabolism. For instance, research in rainbow trout has shown how starvation and re-feeding impact liver protein turnover rates. These studies are crucial for understanding the physiological responses of organisms to various stimuli.

Table 3: Representative Global Protein Turnover Rates in Different Tissues

OrganismTissueFractional Synthesis Rate (% per day)
MouseLiver~50
MouseMuscle~10
ChickenSkeletal MuscleVariable with age and diet

This table presents illustrative data on the different rates of global protein synthesis in various tissues and organisms, which can be determined using SILAM.

Beyond global turnover, SILAM allows for the determination of synthesis and degradation rates for individual proteins. By tracking the rate of appearance of the "heavy" labeled form of a protein and the disappearance of the "light" form over time, researchers can calculate the specific synthesis and degradation rate constants for that protein.

This level of detail is critical for understanding the regulation of specific biological pathways. For example, this approach can reveal that even within a single cellular compartment or protein complex, individual proteins can have vastly different turnover rates. Such information is invaluable for understanding how cellular structures are assembled and maintained, and how protein levels are precisely controlled to maintain cellular homeostasis. The ability to measure the turnover of individual proteins in vivo provides a dynamic view of the proteome that is not achievable with static expression profiling.

Table 4: Example of Individual Protein Turnover Rates within a Cellular Compartment

ProteinHalf-life (days)Cellular Compartment
Protein X2.5Mitochondria
Protein Y7.8Mitochondria
Protein Z0.5Cytosol

This table provides a hypothetical example of how SILAM can be used to determine the half-lives of individual proteins, revealing different turnover rates even for proteins within the same subcellular location.

Investigation of Proteome Adaptations in Response to Physiological Perturbations

Metabolic labeling with L-Leucine (Isopropyl-D7) is a highly effective strategy for dissecting the intricate changes in the proteome that occur when cells are subjected to physiological perturbations, such as environmental stress, disease states, or drug treatments. The SILAC methodology allows for the direct comparison of a "heavy" isotope-labeled proteome from a perturbed state against a "light" unlabeled proteome from a control state.

One significant area of investigation is the unfolded protein response (UPR), a cellular stress response triggered by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). researchgate.net By treating cells with agents that induce ER stress, such as tunicamycin (B1663573), researchers can use SILAC to perform a comprehensive, whole-cell analysis of proteome remodeling. nih.gov In such experiments, one cell population is grown in media containing heavy L-Leucine (Isopropyl-D7) and subsequently treated with the stress-inducing agent, while a control population is grown in normal "light" media. ucsd.edu After treatment, the cell populations are combined, and the proteins are extracted, digested, and analyzed by mass spectrometry. The resulting data reveals thousands of proteins whose expression levels are altered in response to the stress.

For instance, a study on HeLa cells treated with tunicamycin identified and quantified over 6,200 proteins, revealing significant upregulation of known UPR-associated proteins and discovering novel players in the stress response. researchgate.net The transcription factor MAFF, not previously associated with the UPR, was identified as being significantly upregulated, demonstrating the discovery potential of this technique. nih.gov

Table 1: Selected Proteins Upregulated in HeLa Cells in Response to ER Stress Induced by Tunicamycin This table presents a selection of proteins identified in a SILAC-based quantitative proteomics study as having increased expression following the induction of ER stress. The SILAC ratio represents the fold change in protein abundance in treated cells compared to control cells.

ProteinGeneFunctionSILAC Ratio (Treated/Control)
78 kDa glucose-regulated proteinHSPA5Key ER chaperone, central regulator of the UPR> 4.0
Protein disulfide-isomerase A4PDIA4ER-resident protein involved in protein folding> 3.5
X-box binding protein 1XBP1Key transcription factor in the UPR pathway> 3.0
Activating transcription factor 4ATF4Transcription factor mediating UPR gene expression> 2.5
MAF bZIP transcription factor FMAFFTranscription factor, newly implicated in UPR> 2.0

Data is illustrative and compiled based on findings reported in studies investigating the unfolded protein response using SILAC. researchgate.netnih.gov

This approach has been applied to numerous other physiological perturbations, including oxidative stress in archaea and cellular models of diabetic nephropathy, providing deep insights into the molecular mechanisms of cellular adaptation. nih.govnih.gov

Absolute Quantification Strategies for Protein Abundance and Kinetics

Beyond relative quantification, L-Leucine (Isopropyl-D7) is integral to advanced strategies for determining the absolute abundance (i.e., copy number per cell) and the kinetic properties (synthesis and degradation rates) of proteins.

Absolute Protein Abundance:

The "Absolute SILAC" method provides a framework for precise protein quantification. nih.gov This technique utilizes fully labeled proteins, produced using heavy amino acids like L-Leucine (Isopropyl-D7), as internal standards. nih.gov These heavy-labeled, full-length proteins are biochemically identical to their endogenous "light" counterparts and can be spiked in known amounts into cell lysates at the very beginning of the experimental workflow. nih.govnih.gov This early introduction of the standard corrects for sample loss and variability during subsequent processing steps, such as protein digestion, leading to highly accurate quantification. nih.govacs.org

Using this approach, researchers have been able to determine the precise number of specific protein molecules within a single cell. For example, the copy number of the adapter protein Grb2 was accurately measured across different human and mouse cell lines, providing fundamental data for systems biology models. nih.gov

Table 2: Absolute Quantification of Growth factor receptor-bound protein 2 (Grb2) in Various Cell Lines via Absolute SILAC This table shows the determined copy number of the Grb2 protein per cell in three different mammalian cell lines during the exponential growth phase, as quantified by the Absolute SILAC method.

Cell LineOrganismTissue of OriginGrb2 Copy Number per Cell
HeLaHumanCervical Cancer5.5 x 10⁵
HepG2HumanLiver Cancer8.8 x 10⁵
C2C12MouseMyoblast5.7 x 10⁵

Data sourced from a study on the Absolute SILAC technique. nih.gov

Protein Kinetics (Turnover):

The dynamics of the proteome are governed by the balance between protein synthesis and degradation, collectively known as protein turnover. "Dynamic SILAC" or "pulsed SILAC" (pSILAC) experiments use heavy amino acids to measure these rates on a proteome-wide scale. liverpool.ac.ukresearchgate.net In a typical dynamic SILAC experiment, cells initially grown in "light" medium are switched to a "heavy" medium containing L-Leucine (Isopropyl-D7). nih.gov Samples are collected at various time points following the switch, and the rate of incorporation of the heavy label into peptides is measured by mass spectrometry. nih.gov This rate of incorporation directly reflects the protein's synthesis rate, while the corresponding disappearance of the "light" form reflects the degradation rate. usherbrooke.ca

These studies have revealed that protein half-lives can vary enormously, from minutes to many days, and are crucial for understanding how cellular processes are regulated. researchgate.net For example, dynamic SILAC applied to a cellular model of diabetic nephropathy determined that the average protein half-life was approximately 60 hours, with the vast majority of proteins having half-lives between 3 and 200 hours. nih.gov

Table 3: Protein Turnover Characteristics Determined by Dynamic SILAC This table summarizes findings on protein kinetics from dynamic SILAC studies, illustrating the range of protein stabilities within a cell.

ParameterFindingBiological Implication
Average Protein Half-Life~59.9 hoursProvides a baseline for cellular protein stability in the studied model.
Range of Half-Lives3 to 200 hours (for the majority of proteins)Demonstrates the vast diversity in the regulation of protein degradation.
20S Proteasome SubunitsSubunits exhibit coordinated and slow turnover ratesReflects the high stability and controlled assembly of essential protein complexes.

Data compiled from dynamic SILAC studies. nih.govresearchgate.net

Targeted Proteomic Approaches using L-Leucine (Isopropyl-D7) Tracers

While discovery proteomics aims to identify and quantify as many proteins as possible, targeted proteomics focuses on the highly sensitive and precise measurement of a predefined set of proteins. yale.edu Targeted methods, such as Selected Reaction Monitoring (SRM) and Parallel Reaction Monitoring (PRM), are the gold standard for biomarker validation and systems biology due to their high specificity and quantitative accuracy. yale.eduthermofisher.com

In these approaches, synthetic peptides that are chemically identical to the target peptides produced by enzymatic digestion of a protein of interest are used as internal standards. yale.edu These standard peptides are synthesized to include heavy isotope-labeled amino acids, such as L-Leucine (Isopropyl-D7), which gives them a known mass difference from their endogenous, "light" counterparts. yale.edu

A known amount of the heavy labeled peptide is spiked into a biological sample prior to mass spectrometry analysis. The mass spectrometer is then programmed to specifically monitor for both the heavy and light versions of the peptide. The ratio of the signal intensities between the light (endogenous) and heavy (standard) peptides allows for extremely precise and accurate quantification of the target protein. yale.edu

The PRM technique, often performed on high-resolution instruments like quadrupole-orbitraps, isolates a target peptide precursor ion and then detects all of its fragment ions simultaneously. thermofisher.com This provides high selectivity, discriminating the target peptide from other interfering species in a complex sample. yale.edu An advanced implementation, Internal Standard Triggered-Parallel Reaction Monitoring (IS-PRM), uses the detection of the heavy internal standard to trigger the high-quality measurement of the endogenous light peptide, optimizing the instrument's acquisition time and analytical performance. nih.govnih.gov

Table 4: Conceptual Workflow for a Targeted PRM Assay Using a L-Leucine (Isopropyl-D7) Labeled Peptide This table outlines the key components and expected outcomes of a targeted proteomics experiment designed to quantify a specific protein of interest (POI).

StepDescriptionExample
1. Target Selection A protein of interest (e.g., a potential biomarker) and a unique proteotypic peptide from that protein are chosen.Protein: Kinase XYZPeptide: VGLL QAFENR
2. Internal Standard Synthesis A heavy version of the target peptide is chemically synthesized, incorporating L-Leucine (Isopropyl-D7).Heavy Peptide: VGLL(d7) QAFENR
3. Sample Preparation A known quantity of the heavy peptide standard is added to the digested biological sample (e.g., plasma, cell lysate).Spike 50 fmol of heavy peptide into 10 µg of digested cell lysate.
4. PRM Analysis The mass spectrometer is configured to isolate the precursor masses of both the light and heavy peptides and acquire full MS/MS spectra.Monitor for light precursor m/z and heavy precursor m/z (+7 Da difference).
5. Data Analysis The signal intensities of specific fragment ions from both the light and heavy peptides are extracted and compared.Calculate the Light/Heavy ratio to determine the absolute quantity of the endogenous peptide.

This targeted approach ensures consistent and reproducible quantification across many samples, eliminating the "missing value" problem often encountered in discovery proteomics and enabling robust validation of proteins critical to biological processes and disease. yale.edu

Applications of L Leucine Isopropyl D7 in Metabolic Pathway Elucidation

Tracing Carbon Flux and Intermediates in Metabolic Networks

L-Leucine (B1674790) (Isopropyl-D7) is an invaluable tool for tracing the flow of carbon atoms and identifying intermediate molecules within metabolic networks. When introduced into a biological system, the deuterated leucine (B10760876) is taken up by cells and enters metabolic pathways. As it is broken down (catabolized) or used to build other molecules (anabolized), the deuterium-labeled isopropyl group can be tracked. This allows researchers to map the fate of the carbon skeleton of leucine.

By analyzing the mass spectra of various metabolites, scientists can identify which molecules have incorporated the deuterium (B1214612) label from L-Leucine (Isopropyl-D7). This provides direct evidence of the metabolic connections between leucine and other compounds. For instance, the appearance of the D7-label in intermediates of the tricarboxylic acid (TCA) cycle would indicate the contribution of leucine's carbon skeleton to central energy metabolism. This method is crucial for understanding how different nutrients are utilized and interconnected within the cell under various physiological or pathological conditions. Stable isotope tracing with labeled amino acids provides a dynamic view of metabolism that goes beyond static measurements of metabolite concentrations.

Investigating Amino Acid Catabolism and Anabolism in Microorganisms

The metabolism of amino acids in microorganisms is a complex and vital area of study, with implications for industrial biotechnology and understanding infectious diseases. L-Leucine (Isopropyl-D7) is particularly useful for elucidating the breakdown (catabolism) and synthesis (anabolism) of branched-chain amino acids (BCAAs) in these organisms.

A significant application of L-Leucine (Isopropyl-D7) has been in the discovery of novel metabolic pathways. A notable example is the elucidation of a new leucine catabolic pathway in bacteria belonging to the family Vibrionaceae. In this research, scientists incubated washed cells of Vibrio species with (isopropyl-d7)-l-leucine. The headspace of the culture was then analyzed for volatile compounds using gas chromatography-mass spectrometry (GC-MS).

The key finding was the detection of deuterated acetone (B3395972). The mass spectrum of the acetone produced by the bacteria showed a molecular ion peak corresponding to acetone with the deuterium label fully retained in each methyl group. This demonstrated unequivocally that the isopropyl moiety of leucine was the direct precursor to acetone. nih.govmdpi.com This was a critical piece of evidence distinguishing this pathway from the previously known 3-hydroxy-3-methylglutaryl-coenzyme A pathway for leucine degradation. nih.govmdpi.com

Table 1: Metabolic Labeling Experiment in Vibrio species
SubstrateObserved ProductAnalytical MethodKey FindingReference
(isopropyl-d7)-l-leucineDeuterated acetoneGC-MSThe isopropyl carbons of leucine give rise to acetone with full retention of deuterium. nih.govmdpi.com
Nondeuterated l-leucine (Control)Nondeuterated acetoneGC-MSConfirmed baseline acetone production from unlabeled leucine. nih.gov

The metabolism of branched-chain amino acids (BCAAs), including leucine, is tightly regulated in microorganisms to ensure a balance between synthesis and degradation, meeting the cell's needs for protein synthesis and energy production. While specific studies detailing the use of L-Leucine (Isopropyl-D7) in this exact context are not prevalent in the available literature, the principles of isotope tracing make it an ideal tool for such investigations.

By supplying L-Leucine (Isopropyl-D7) to microbial cultures under different nutrient conditions, researchers could trace its incorporation into proteins versus its breakdown. For example, in the presence of a preferred carbon source like glucose, many bacteria repress the catabolism of amino acids. By using a deuterated tracer, the extent of this repression on the leucine catabolic flux can be precisely quantified. Furthermore, the influence of key regulatory proteins on BCAA metabolism could be assessed by comparing the metabolic fate of L-Leucine (Isopropyl-D7) in wild-type versus mutant strains lacking these regulators.

Elucidation of Leucine-Derived Metabolite Production in Biological Systems

Beyond common intermediates, leucine can be a precursor for a variety of specialized metabolites. L-Leucine (Isopropyl-D7) is instrumental in identifying these molecules and confirming their biosynthetic origin from leucine. As demonstrated in the study of acetone formation in Vibrionaceae, the stable isotope label acts as a clear marker to establish a direct precursor-product relationship. nih.govmdpi.com

This approach can be applied to any biological system, from bacteria to plants to mammalian cells, to screen for novel leucine-derived compounds. By comparing the metabolomes of systems fed with labeled versus unlabeled leucine, researchers can pinpoint molecules that have incorporated the deuterium atoms. This is a powerful discovery tool in the field of metabolomics, aiding in the identification of new bioactive compounds or understanding the production of flavor and aroma compounds in fermented foods, where leucine catabolism is a key process. nih.govmdpi.com

Kinetic Analysis of Metabolic Enzymes and Substrate Utilization

While direct kinetic studies of enzymes using L-Leucine (Isopropyl-D7) are not extensively documented in readily available literature, this isotopically labeled compound is well-suited for such analyses. Enzyme kinetics, the study of the rates of chemical reactions catalyzed by enzymes, can be investigated using labeled substrates.

In a typical experiment, an enzyme would be incubated with L-Leucine (Isopropyl-D7), and the rate of the appearance of the deuterated product would be measured over time, often by mass spectrometry. This allows for a highly specific and sensitive assay of enzyme activity, free from interference from other molecules in a complex biological sample. It would also enable the study of substrate competition and inhibition by simultaneously using labeled and unlabeled substrates. This approach can provide detailed insights into how enzymes function and how their activity is controlled within the cell.

Metabolic Flux Analysis (MFA) using Deuterated L-Leucine

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network. Stable isotope tracers are central to MFA. medchemexpress.commdpi.comnih.gov While 13C-labeled substrates are more commonly used, deuterated tracers like L-Leucine (Isopropyl-D7) can also provide valuable information.

In an MFA experiment, cells are cultured in a medium containing L-Leucine (Isopropyl-D7). After a period of growth, intracellular metabolites are extracted and their isotopic labeling patterns are analyzed by mass spectrometry. The distribution of deuterium among different metabolites provides a set of constraints that can be used in a computational model of the cell's metabolic network to calculate the intracellular fluxes. medchemexpress.commdpi.comnih.gov This allows for a detailed understanding of how the cell is functioning metabolically. For example, MFA can reveal how metabolic pathways are rewired in response to genetic modifications or changes in environmental conditions.

Table 2: Principles of Metabolic Flux Analysis (MFA) with L-Leucine (Isopropyl-D7)
StepDescriptionExpected Outcome
1. LabelingIntroduce L-Leucine (Isopropyl-D7) into the cellular environment.Uptake and incorporation of the deuterated leucine into metabolic pathways.
2. MeasurementAnalyze the mass isotopomer distribution of key metabolites using mass spectrometry.Quantitative data on the extent of deuterium labeling in various molecules.
3. ModelingUse the labeling data in a computational model of the metabolic network.Calculation of intracellular reaction rates (fluxes).

Applications of L Leucine Isopropyl D7 in Structural and Mechanistic Biology

Probing Protein Conformational Dynamics and Ligand Binding

The dynamic nature of proteins is intrinsically linked to their function. L-Leucine (B1674790) (Isopropyl-D7) has emerged as a powerful probe for investigating these dynamics and the subtle conformational changes that occur upon ligand binding. The replacement of the seven protons on the isopropyl group with deuterium (B1214612) atoms significantly reduces the number of strong dipolar couplings, leading to narrower NMR signal linewidths and improved spectral resolution. This is particularly beneficial in methyl-transverse relaxation-optimized spectroscopy (methyl-TROSY) NMR experiments, which are designed to study high-molecular-weight proteins and protein complexes. isotope.com

By selectively labeling leucine (B10760876) residues with L-Leucine (Isopropyl-D7) in an otherwise deuterated protein, researchers can obtain clear signals from the methyl groups, which are often located in the hydrophobic core of proteins or at protein-protein interfaces. These methyl groups serve as sensitive reporters of local structure and dynamics. Changes in their chemical shifts, relaxation rates, and nuclear Overhauser effects (NOEs) upon the addition of a ligand can provide precise information about the location of the binding site and the allosteric changes that propagate through the protein structure. nih.gov

For instance, studies on ligand binding to various proteins have utilized methyl-labeled leucine to map binding interfaces and characterize the conformational rearrangements that accompany molecular recognition. The ability to resolve individual methyl group signals allows for a detailed, residue-specific analysis of the binding event.

Protein SystemTechniqueKey Findings with Isotope-Labeled Leucine
Maltose Binding Protein (MBP)NMR SpectroscopyLocal deuteration of leucine methyl groups significantly reduces transverse relaxation rates, improving spectral sensitivity and resolution. nih.gov
Staphylococcal NucleaseNMR SpectroscopyMeasurement of 13C relaxation parameters of labeled leucine residues revealed changes in side-chain dynamics upon ligand binding, indicating a localized stiffening of the protein structure.
Farnesylated PEX19NMR SpectroscopySide-chain labeling of leucines and other amino acids facilitated the unambiguous assignment of protein-ligand NOEs, enabling the first NMR structure determination of a farnesylated protein. nih.gov

Characterization of Peptide Adsorption and Interfacial Dynamics

The interaction of peptides with surfaces and interfaces is fundamental to many biological processes, including cell signaling, membrane protein function, and biofilm formation. Understanding the dynamics of peptide adsorption and their behavior at interfaces is crucial. L-Leucine (Isopropyl-D7) can be a valuable tool in these investigations, particularly when coupled with surface-sensitive techniques like neutron scattering and sum-frequency generation (SFG) spectroscopy.

In neutron scattering, the significant difference in the scattering length of hydrogen and deuterium allows for contrast variation studies. By selectively deuterating the isopropyl group of leucine within a peptide, researchers can effectively "highlight" or "mask" this part of the molecule in a neutron scattering experiment, providing detailed information about the orientation and conformation of the adsorbed peptide layer. nih.gov

SFG spectroscopy, a vibrational spectroscopy technique with inherent surface specificity, can probe the orientation and ordering of molecules at an interface. uchicago.edu Studies on the adsorption of leucine at the air-water interface have shown that the orientation of the isopropyl headgroup is dependent on the surface density. nih.gov The use of L-Leucine (Isopropyl-D7) in such studies would allow for the specific probing of the C-D vibrational modes, providing a clear and isolated signal to monitor the behavior of the leucine side chains at the interface without interference from C-H modes of other molecules. nih.gov

Investigating Enzyme Catalytic Mechanisms and Allosteric Regulation

Isotope labeling is a cornerstone of mechanistic enzymology. The use of L-Leucine (Isopropyl-D7) can provide critical insights into enzyme catalytic mechanisms and allosteric regulation through the measurement of kinetic isotope effects (KIEs) and by serving as a specific NMR probe. wikipedia.orgwikipedia.org

Isopropylmalate Dehydrogenase (IPMDH) Mechanisms in Leucine Biosynthesis

Isopropylmalate dehydrogenase (IPMDH) is a key enzyme in the leucine biosynthesis pathway, catalyzing the oxidative decarboxylation of 3-isopropylmalate to α-ketoisocaproate. nih.govnih.gov While direct studies utilizing L-Leucine (Isopropyl-D7) to probe the IPMDH mechanism are not extensively documented, the principles of isotope labeling are highly relevant. The proposed mechanism involves a dehydrogenation step followed by decarboxylation. ebi.ac.uk Introducing deuterium at the isopropyl group of a substrate analog could be used to probe for a kinetic isotope effect, which would provide evidence for the timing of bond-breaking events at this position during catalysis. Furthermore, incorporating L-Leucine (Isopropyl-D7) into IPMDH would allow for NMR studies to probe conformational changes in the enzyme upon substrate or allosteric effector binding, as the leucine residues are distributed throughout the protein structure.

Leucyl-tRNA Synthetase (LeuRS) Function and Editing Mechanisms

Leucyl-tRNA synthetase (LeuRS) is responsible for the accurate attachment of leucine to its cognate tRNA, a critical step in protein synthesis. This enzyme possesses a proofreading or editing mechanism to remove mischarged non-cognate amino acids. Isotope labeling has been instrumental in elucidating the mechanisms of aminoacyl-tRNA synthetases. nih.govnih.gov

The use of L-Leucine (Isopropyl-D7) can aid in these studies in several ways. In NMR-based structural and dynamic studies of LeuRS, selective labeling with deuterated leucine can simplify complex spectra and allow for the monitoring of conformational changes that occur during the aminoacylation and editing processes. Kinetic isotope effect studies, by replacing specific protons with deuterium in the substrate, can provide detailed information about the transition state of the reaction. For example, a solvent isotope effect study on a related enzyme, phenylalanyl-tRNA synthetase, indicated that proton transfer is not the rate-limiting step in its editing mechanism. nih.gov Similar experiments with specifically deuterated leucine could be designed to probe the LeuRS editing mechanism.

Structural Biology Approaches for De Novo Protein Design and Engineering

De novo protein design aims to create new proteins with novel structures and functions from first principles. nih.gov A critical step in this process is the experimental validation of the designed protein's structure to ensure that it folds as predicted. High-resolution structural techniques like NMR spectroscopy and X-ray crystallography are essential for this validation. researchgate.net

The incorporation of L-Leucine (Isopropyl-D7) into de novo designed proteins can significantly facilitate their structural characterization by NMR. Leucine is a common residue in the hydrophobic cores of proteins, which are critical for their stability and folding. By labeling these core residues with deuterated leucine, the resulting simplification of NMR spectra can be crucial for the assignment of resonances and the determination of the three-dimensional structure of these novel proteins. nih.govnih.gov This is particularly important for larger de novo designed proteins or those that form multimeric assemblies, where spectral crowding is a major challenge.

The ability to obtain high-quality structural data on designed proteins is vital for refining design principles and algorithms. The insights gained from studying the structure and dynamics of these artificial proteins, aided by tools like L-Leucine (Isopropyl-D7), will continue to drive innovation in protein engineering and synthetic biology.

Advanced Research Considerations and Future Directions

Integration of L-Leucine (B1674790) (Isopropyl-D7) Data with Multi-Omics Approaches

The advent of high-throughput "omics" technologies has revolutionized biological research. The integration of data from metabolomics and proteomics, facilitated by stable isotope tracers like L-Leucine (Isopropyl-D7), offers a more holistic understanding of cellular function. By introducing L-Leucine (Isopropyl-D7) into a biological system, researchers can track the incorporation of the labeled leucine (B10760876) into newly synthesized proteins and its conversion into various metabolites.

This stable isotope labeling by amino acids in cell culture (SILAC) approach, when coupled with mass spectrometry, allows for the precise quantification of changes in protein abundance and turnover. Simultaneously, metabolomic analyses can identify and quantify downstream metabolites of leucine, providing a dynamic snapshot of metabolic fluxes. This integrated approach has been instrumental in elucidating the intricate interplay between protein synthesis and metabolic pathways in various physiological and pathological states. For instance, studies have combined these techniques to investigate the metabolic reprogramming that occurs in cancer cells and to understand the complex metabolic disorders associated with conditions like diabetes. nih.govnih.govnih.govyuanyue.limdpi.comspringernature.comresearchgate.net

A key advantage of this multi-omics strategy is the ability to connect changes in the proteome to alterations in the metabolome, revealing causal relationships that would be missed by single-omics analyses. For example, an increase in the abundance of a particular enzyme, as detected by proteomics with L-Leucine (Isopropyl-D7) labeling, can be directly correlated with an increase in the concentration of its metabolic product, as measured by metabolomics.

Computational Modeling and Simulation of Deuterated Isotope Incorporation

Computational modeling and simulation are becoming increasingly vital in interpreting the complex datasets generated from isotopic tracer studies. These models can simulate the incorporation of L-Leucine (Isopropyl-D7) into proteins and its flow through metabolic networks. By creating mathematical representations of these processes, researchers can predict the dynamic changes in isotopic enrichment in various cellular pools over time.

These simulations are crucial for designing more effective tracer experiments and for extracting quantitative data on metabolic fluxes. For example, kinetic models can be used to estimate the rates of protein synthesis, degradation, and amino acid transport. Furthermore, computational approaches can help to account for potential confounding factors, such as isotopic scrambling and the recycling of labeled amino acids, which can complicate the interpretation of experimental results. While direct computational models specifically for L-Leucine (Isopropyl-D7) are still emerging, the principles of modeling stable isotope incorporation are well-established and are being adapted for this specific tracer.

Development of Novel L-Leucine (Isopropyl-D7) Derivatives for Specialized Applications

The versatility of L-Leucine (Isopropyl-D7) is being expanded through the development of novel derivatives tailored for specific research applications. These modifications can enhance the tracer's utility in various analytical platforms and biological systems.

One area of development involves the synthesis of "locally" deuterated leucine derivatives for nuclear magnetic resonance (NMR) studies. researchgate.netresearchgate.net By strategically placing deuterium (B1214612) atoms on the leucine molecule, researchers can simplify complex NMR spectra and gain more detailed structural and dynamic information about proteins. This approach is particularly valuable for studying large protein complexes and intrinsically disordered proteins, which are often challenging to analyze using conventional structural biology techniques.

Another avenue of research is the creation of leucine derivatives with additional functional groups. For example, a novel leucine ureido derivative has been synthesized and shown to possess multi-target anticancer properties, including anti-proliferative, anti-metastatic, and anti-angiogenic activities. rsc.org While this specific derivative was not deuterated, it highlights the potential for creating dual-purpose molecules that act as both a tracer and a therapeutic agent. Future work could involve synthesizing a deuterated version of such a compound to simultaneously track its metabolic fate and therapeutic efficacy.

Below is a table summarizing some of the research on novel leucine derivatives:

Derivative Type Specialized Application Key Findings Reference
Locally Deuterated LeucineNuclear Magnetic Resonance (NMR) SpectroscopySimplifies NMR spectra, enabling more detailed structural and dynamic studies of proteins. researchgate.netresearchgate.net
Leucine Ureido DerivativeAnticancer AgentExhibits potent anti-proliferative, anti-metastatic, and anti-angiogenic activities. rsc.org

Challenges and Opportunities in Isotopic Tracer Methodology

The use of L-Leucine (Isopropyl-D7) and other isotopic tracers, while powerful, is not without its challenges. One significant consideration is the potential for kinetic isotope effects, where the heavier deuterium atoms can slightly alter the rates of enzymatic reactions. nih.gov While generally minor, these effects need to be considered when interpreting kinetic data.

Another challenge is ensuring the accurate measurement of isotopic enrichment in different biological compartments. This requires sophisticated analytical techniques, such as high-resolution mass spectrometry, and careful experimental design to minimize sources of error. technologynetworks.com The cost and availability of highly enriched isotopic tracers can also be a limiting factor for some research groups.

Despite these challenges, the opportunities for advancing isotopic tracer methodology are vast. The development of more sensitive analytical instruments is enabling the detection of lower levels of isotopic enrichment, allowing for studies with smaller amounts of tracer and in more complex biological systems. technologynetworks.comresearchgate.net Furthermore, the integration of isotopic tracer data with other high-throughput technologies is opening up new avenues for systems-level biological inquiry. The continued refinement of computational models will also enhance the quantitative power of these techniques. researchgate.net

Role of L-Leucine (Isopropyl-D7) in Advancing Fundamental Biological Knowledge

L-Leucine (Isopropyl-D7) has played a crucial role in advancing our fundamental understanding of numerous biological processes. As an essential amino acid, leucine is not only a building block for proteins but also a key signaling molecule that regulates cell growth, metabolism, and protein turnover. nih.govresearchgate.netnih.govnih.govcaldic.comresearchgate.netmdpi.comnih.govmdpi.com

Studies using deuterated leucine have provided critical insights into the dynamics of protein synthesis and degradation in various tissues, particularly skeletal muscle. nih.gov These investigations have been instrumental in understanding the mechanisms of muscle growth and atrophy in response to exercise, nutrition, and disease. For example, tracer studies have elucidated how leucine stimulates the mTOR signaling pathway, a central regulator of protein synthesis. researchgate.net

Furthermore, L-Leucine (Isopropyl-D7) has been used to trace the metabolic fate of leucine beyond protein synthesis. These studies have helped to map the intricate network of metabolic pathways that utilize leucine's carbon skeleton for energy production and the synthesis of other important molecules. This knowledge is fundamental to our understanding of metabolic diseases such as obesity and type 2 diabetes. nih.govcaldic.com

The table below highlights some of the key areas of biological knowledge advanced by studies using L-Leucine and its isotopic variants:

Area of Biological Knowledge Contribution of L-Leucine (Isopropyl-D7) Studies Key Findings References
Protein TurnoverQuantifying rates of protein synthesis and degradation.Elucidated the anabolic effects of leucine on muscle protein synthesis. nih.govnih.govresearchgate.neteurisotop.comnih.gov
Cell SignalingInvestigating the role of leucine as a signaling molecule.Demonstrated the activation of the mTOR signaling pathway by leucine. researchgate.netnih.gov
MetabolismTracing the metabolic fate of leucine's carbon skeleton.Mapped the pathways of leucine catabolism and its contribution to energy production. nih.govcaldic.commdpi.commdpi.com

Q & A

Q. How can researchers synthesize and characterize L-Leucine (Isopropyl-d7) with high isotopic purity?

To synthesize deuterated L-Leucine, start with precursor molecules (e.g., α-ketoisocaproate) in deuterated solvents (e.g., D₂O) under controlled conditions to maximize isotopic incorporation. Characterization requires:

  • Nuclear Magnetic Resonance (NMR) : Confirm deuterium placement using <sup>2</sup>H NMR, noting peak splitting patterns specific to the isopropyl-d7 group .
  • Mass Spectrometry (MS) : Use high-resolution MS to verify isotopic enrichment (>98% D) and rule out protium contamination .
  • Elemental Analysis : Validate stoichiometric consistency and isotopic purity via combustion analysis .

Q. What methodologies ensure accurate quantification of isotopic enrichment in L-Leucine (Isopropyl-d7)?

  • Isotope Ratio Mass Spectrometry (IRMS) : Calibrate against certified standards to measure <sup>2</sup>H/<sup>1</sup>H ratios with <1% error .
  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Optimize chromatographic separation to avoid co-elution with unlabeled analogs, which can skew quantification .
  • Internal Standards : Use isotopically distinct internal standards (e.g., <sup>13</sup>C-labeled leucine) to correct for matrix effects .

Advanced Research Questions

Q. How should experimental designs incorporate L-Leucine (Isopropyl-d7) for metabolic flux analysis (MFA) in cell cultures?

  • Tracer Selection : Use pulse-chase labeling with L-Leucine (Isopropyl-d7) to track incorporation into proteins or metabolites. Ensure the tracer concentration does not perturb cellular metabolism .
  • Sampling Intervals : Collect time-resolved samples to capture dynamic flux changes, particularly in pathways like branched-chain amino acid catabolism .
  • Data Integration : Combine MS-derived isotopic labeling patterns with computational models (e.g., <sup>13</sup>C-FLUX) to quantify flux rates .

Q. How can researchers resolve contradictions between isotopic enrichment data from NMR and MS?

  • Source Validation : Confirm instrument calibration and purity of reference materials. Cross-check with a third method (e.g., IRMS) .
  • Artifact Identification : Investigate potential deuterium exchange in MS ion sources or NMR solvent suppression artifacts .
  • Statistical Consistency : Apply Bland-Altman analysis to assess agreement between techniques and identify systematic biases .

Q. What frameworks guide hypothesis formulation for studies using stable isotope-labeled amino acids?

  • PICO Framework : Define Population (e.g., mammalian cell lines), Intervention (L-Leucine-d7 treatment), Comparison (unlabeled leucine), and Outcomes (metabolic flux rates) .
  • FINER Criteria : Ensure the question is Feasible (e.g., accessible LC-MS), Interesting (novel flux pathways), Novel (understudied tissues), Ethical (non-toxic tracer doses), and Relevant (e.g., cancer metabolism) .

Methodological Best Practices

Q. How to ensure reproducibility in deuterated amino acid studies?

  • Protocol Documentation : Detail solvent purity, reaction times, and storage conditions to minimize deuterium loss .
  • Data Transparency : Publish raw NMR/MS spectra and computational models in repositories for independent validation .
  • Negative Controls : Include unlabeled leucine controls to account for natural isotope abundance in MS analyses .

Q. What are common pitfalls in interpreting deuterium labeling patterns in protein turnover studies?

  • Deuterium Exchange : Correct for non-enzymatic <sup>2</sup>H/<sup>1</sup>H exchange in aqueous buffers using time-course controls .
  • Compartmentalization : Account for subcellular differences in tracer uptake (e.g., mitochondrial vs. cytosolic pools) via fractionation experiments .

Validation and Peer Review

Q. How to address peer reviewer concerns about isotopic purity in manuscripts?

  • Supplementary Data : Provide NMR/MS spectra with annotated peaks and isotopic distribution tables .
  • Synthesis Protocols : Reference established deuterium incorporation methods (e.g., catalytic exchange in D₂O) .
  • Independent Replication : Collaborate with a second lab to repeat key experiments using the same batch of L-Leucine-d7 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.